Ethyl 2,2'-bipyridine-5-carboxylate
Overview
Description
Ethyl 2,2’-bipyridine-5-carboxylate is an organic compound with the molecular formula C13H12N2O2. It is a derivative of bipyridine, a well-known chelating ligand that forms complexes with various metal ions. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with transition metals, which can be utilized in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2’-bipyridine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,2’-bipyridine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the ethyl ester .
Industrial Production Methods: Industrial production of ethyl 2,2’-bipyridine-5-carboxylate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2’-bipyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bipyridine moiety can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of ethyl 2,2’-bipyridine-5-carboxylate.
Reduction: (2,2’-bipyridine-5-yl)methanol.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Ethyl 2,2’-bipyridine-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,2’-bipyridine-5-carboxylate primarily involves its ability to chelate metal ions. The bipyridine moiety forms stable five-membered chelate rings with transition metals, which can alter the electronic properties of the metal center. This chelation can enhance the metal’s catalytic activity, luminescence, and other properties, making the compound useful in various applications .
Comparison with Similar Compounds
Ethyl 2,2’-bipyridine-5-carboxylate can be compared with other bipyridine derivatives:
2,2’-Bipyridine: The parent compound, which lacks the ester group, is a simpler ligand but less versatile in forming derivatives.
2,2’-Bipyridine-5,5’-dicarboxylic acid: This compound has two carboxylic acid groups, providing additional coordination sites but making it less soluble in organic solvents.
4,4’-Bipyridine: This isomer has nitrogen atoms in the 4,4’ positions, leading to different coordination chemistry and applications.
Ethyl 2,2’-bipyridine-5-carboxylate is unique due to its ester group, which enhances its solubility and allows for further functionalization, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 6-pyridin-2-ylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)10-6-7-12(15-9-10)11-5-3-4-8-14-11/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQXZUUUMKNKGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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